molecular formula C8H11N3 B8769787 5-(2-Methylprop-1-en-1-yl)pyrazin-2-amine

5-(2-Methylprop-1-en-1-yl)pyrazin-2-amine

Cat. No.: B8769787
M. Wt: 149.19 g/mol
InChI Key: JTFXAXZELAQGLT-UHFFFAOYSA-N
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Description

5-(2-Methylprop-1-en-1-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-(2-methylprop-1-enyl)pyrazin-2-amine

InChI

InChI=1S/C8H11N3/c1-6(2)3-7-4-11-8(9)5-10-7/h3-5H,1-2H3,(H2,9,11)

InChI Key

JTFXAXZELAQGLT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CN=C(C=N1)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the crude isobutenyltri-n-butyltin (6.90 g, 58 purity), 2-amino-5-bromopyrazine (1.92 g, 11 mmol), and N,N-diisopropylethylamine (5 mL) in N,N-dimethylformamide (50 mL) was treated with lithium chloride (2.0 g) and tetrakis(triphenylphosphine)palladium(0) (381 mg, 0.33 mmol). The mixture was stirred at 130° C. for 4 h, at which time, thin layer chromatography indicated complete consumption of the starting material. The mixture was concentrated in vacuo. The residue was treated with a saturated aqueous potassium fluoride solution and then extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 1.5/1 hexanes/ethyl acetate) afforded 2-amino-5-(2,2-dimethylvinyl)-pyrazine (420 mg, 26%).
Quantity
6.9 g
Type
reactant
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1.92 g
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reactant
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5 mL
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50 mL
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solvent
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2 g
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reactant
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381 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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